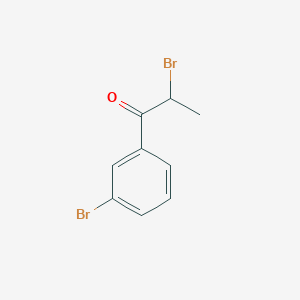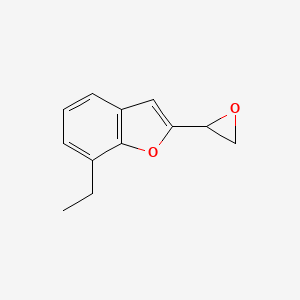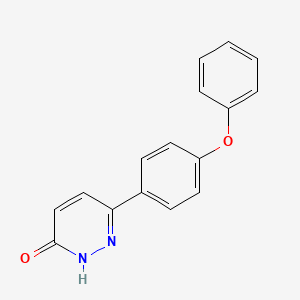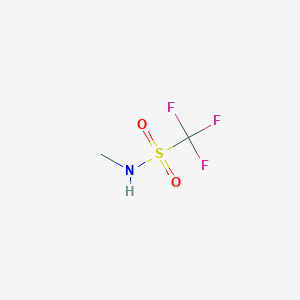
2-Bromo-1-(3-bromophenyl)propan-1-one
Vue d'ensemble
Description
2-Bromo-1-(3-bromophenyl)propan-1-one is a chemical compound with the molecular formula C9H8Br2O . It has a molecular weight of 291.97 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C9H8Br2O/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3 . The Canonical SMILES string is CC(C(=O)C1=CC(=CC=C1)Br)Br .Physical and Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds . The topological polar surface area is 17.1 Ų .Applications De Recherche Scientifique
Molecular Structure and Crystal Properties
- The molecular structure of related compounds such as 2,3-Dibromo-3-(2-bromophenyl)-1-(3-phenylsydnon-4-yl)propan-1-one displays significant characteristics in crystallography. These compounds feature planar molecular structures and specific dihedral angles, contributing to their unique crystal properties. This can be of interest in materials science and crystallography research (Fun et al., 2010).
Synthesis and Potential Applications
- Studies have explored the synthesis of various derivatives and analogs of 2-Bromo-1-(3-bromophenyl)propan-1-one. For instance, the synthesis of 1-substituted benzimidazoles from o-Bromophenyl isocyanide and amines indicates a method for producing novel compounds with potential applications in medicinal and synthetic chemistry (Lygin & Meijere, 2009).
Antimicrobial Activity
- Derivatives of bromophenyl propanone have been studied for their antimicrobial properties. Synthesis and characterization of compounds like 1-(5-Bromo-2-hydroxyphenyl)-3-(4- Bromophenyl)-propane-1,3-dione and their transition metal complexes have shown moderate to excellent antimicrobial activity against various bacteria and fungi. This points to potential applications in the development of new antimicrobial agents (Sampal et al., 2018).
Enzymatic Strategies and Pharmaceutical Precursors
- Enzymatic strategies involving this compound derivatives have been developed for the synthesis of enantioenriched amines, important in pharmaceutical research. For instance, the synthesis of Levofloxacin precursors using transaminases and lipases showcases the relevance of these compounds in drug development (Mourelle-Insua et al., 2016).
Optical and Electronic Properties
- Research into the optical and electronic properties of bromophenyl propanone derivatives has found applications in materials science, particularly in semiconductor devices. Studies on chalcone derivatives, for instance, have shed light on their optoelectronic properties, charge transport, and nonlinear optical activities, making them suitable for use in various semiconductor applications (Shkir et al., 2019).
Safety and Hazards
While specific safety and hazard information for 2-Bromo-1-(3-bromophenyl)propan-1-one is not available, similar compounds can pose risks. For example, 2-bromo-1-(3-chlorophenyl)propan-1-one has hazard statements H302, H312, H315, H319, H332, H335, indicating potential hazards if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that brominated compounds often undergo free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can participate in further reactions .
Biochemical Pathways
Brominated compounds are generally involved in a variety of biochemical processes, including nucleophilic substitution and oxidation .
Pharmacokinetics
The compound’s molecular weight (29197 g/mol) and its insolubility in water suggest that it may have low bioavailability .
Result of Action
Similar brominated compounds have been shown to have various biological activities, including antifungal activity .
Analyse Biochimique
Biochemical Properties
2-Bromo-1-(3-bromophenyl)propan-1-one plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and other organic compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modification of enzyme activity and protein function, which is crucial in biochemical research and drug development .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular energy production and metabolic flux . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific target and the nature of the interaction . Furthermore, it can induce changes in gene expression by interacting with DNA and transcription factors, thereby influencing cellular processes and functions .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its effects over time. It is relatively stable under standard laboratory conditions but can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that its effects on cellular function can vary, with some effects diminishing over time due to degradation or metabolic adaptation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage range induces significant biochemical and physiological changes. Toxic effects at high doses include cellular damage, organ toxicity, and metabolic disturbances .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects . The localization can affect its activity and function, as different cellular compartments provide distinct microenvironments and interaction partners .
Propriétés
IUPAC Name |
2-bromo-1-(3-bromophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSYJFIEQBRDBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502920 | |
| Record name | 2-Bromo-1-(3-bromophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76650-08-3 | |
| Record name | 2-Bromo-1-(3-bromophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76650-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(3-bromophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















